molecular formula C11H14N2 B156963 1-Isopropyl-3-methyl-1H-indazole CAS No. 128364-68-1

1-Isopropyl-3-methyl-1H-indazole

Cat. No.: B156963
CAS No.: 128364-68-1
M. Wt: 174.24 g/mol
InChI Key: HRWRZTRAMWAQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value 1-Isopropyl-3-methyl-1H-indazole is a functionalized indazole derivative serving as a key building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, known for its broad spectrum of biological activities . This specific compound provides a versatile core structure that researchers can further functionalize to develop novel bioactive molecules. Pharmacological Significance of the Indazole Scaffold The indazole nucleus is a significant heterocyclic moiety in numerous pharmacologically active compounds. It is a core structure in several marketed drugs and clinical candidates, including potent kinase inhibitors like Pazopanib and Axitinib used in oncology, the antiemetic Granisetron, and the anti-inflammatory Bendazac . The indazole ring system is a bioisostere for other heterocycles like indole, which can be leveraged to optimize the properties of lead compounds . Its applications span across various therapeutic areas such as anticancer, antimicrobial, anti-inflammatory, and neurodegenerative disease research . Chemical Profile This compound is provided with a documented CAS Number of 128364-68-1 and a molecular formula of C 11 H 14 N 2 . As a stable 1H-indazole tautomer, it offers a predictable site for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules . Usage Note This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

128364-68-1

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-1-propan-2-ylindazole

InChI

InChI=1S/C11H14N2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12-13/h4-8H,1-3H3

InChI Key

HRWRZTRAMWAQMK-UHFFFAOYSA-N

SMILES

CC1=NN(C2=CC=CC=C12)C(C)C

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(C)C

Synonyms

1H-Indazole,3-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between 1-isopropyl-3-methyl-1H-indazole and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
This compound C₁₀H₁₂N₂ 160.22 1: Isopropyl; 3: Methyl Base compound; research applications
Isobutyl 1-pentyl-1H-indazole-3-carboxylate C₁₇H₂₄N₂O₂ 288.40 1: Pentyl; 3: Carboxylate ester Analytical standard; stable in acetonitrile
1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole C₂₁H₂₇N₃O 337.46 1: Benzyl; 3: Diethylamino-propoxy Pharmacological research; BP reference
1-Cyclopropyl-3-ethyl-6-(1-isopropyl-pyrazol)-1H-indazole C₁₈H₂₂N₄ 294.40 1: Cyclopropyl; 3: Ethyl; 6: Pyrazole Drug development; structural complexity

Structural and Functional Analysis

Isobutyl 1-pentyl-1H-indazole-3-carboxylate
  • Key Differences : The pentyl chain at position 1 and carboxylate ester at position 3 increase hydrophobicity and molecular weight (288.40 g/mol ) compared to the target compound. The ester group enhances solubility in polar aprotic solvents like acetonitrile, making it suitable for analytical workflows (e.g., HPLC) .
  • Applications : Used as a reference standard in forensic and research laboratories due to its stability (≥5 years at -20°C).
1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole
  • Key Differences: Substitution with a benzyl group (position 1) and a diethylamino-propoxy chain (position 3) introduces basicity and flexibility.
  • Applications : Listed as a British Pharmacopoeia (BP) reference standard, indicating relevance in drug quality control .
1-Cyclopropyl-3-ethyl-6-(1-isopropyl-pyrazol)-1H-indazole
  • Key Differences: The cyclopropyl group (position 1) and pyrazole ring (position 6) create a rigid, planar structure.

Physicochemical and Reactivity Trends

  • Lipophilicity : Carboxylate esters (e.g., isobutyl 1-pentyl analogue) are more lipophilic than methyl or ethyl substituents, impacting membrane permeability.
  • Stability : The methyl group in this compound may confer greater chemical inertness compared to hydrolyzable esters or amines in analogues.

Preparation Methods

Substrate Design and Diazotization

The synthesis begins with o-toluidine derivatives substituted with an isopropyl group at the N1 position. Diazotization employs sodium nitrite (NaNO₂) in acetic acid at 0–5°C to generate a reactive diazonium intermediate. For 1-isopropyl-3-methyl-1H-indazole, the methyl group at C3 is introduced via the methyl substituent on the toluidine precursor.

Critical Parameters :

  • Temperature Control : Excess heat during diazotization leads to decomposition; maintaining 0–5°C ensures intermediate stability.

  • Acid Selection : Acetic acid enhances protonation of the amine, accelerating diazonium formation compared to HCl or H₂SO₄.

Cyclization and Ring Closure

Post-diazotization, the reaction is warmed to 25–30°C to facilitate cyclization via intramolecular attack of the diazonium group on the adjacent methyl-substituted aromatic ring. This step achieves 65–78% yields, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Example Protocol :

  • Dissolve 1-isopropyl-2-methylbenzene-1,2-diamine (10 mmol) in acetic acid (50 mL).

  • Add NaNO₂ (12 mmol) at 0°C over 30 minutes.

  • Warm to 25°C for 2 hours, then quench with ice water.

  • Extract with dichloromethane, dry (MgSO₄), and recrystallize from ethanol/water (4:1).

Yield : 72%.

Transition-Metal-Catalyzed C–H Activation/Annulation

Rhodium/Copper Dual Catalysis

A Rh(III)/Cu(II) system enables direct C–H bond functionalization of aryl imidates, forming the indazole core in one pot. For this compound, a pre-functionalized imidate bearing isopropyl and methyl groups undergoes annulation with nitrosobenzene derivatives.

Mechanistic Insights :

  • C–H Activation : Rhodium coordinates to the imidate directing group, cleaving the C–H bond at the ortho position.

  • Annulation : Nitrosobenzene inserts into the Rh–C bond, followed by reductive elimination to form the N–N bond.

Optimized Conditions :

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%), Cu(OAc)₂ (20 mol%).

  • Solvent: Trifluorotoluene at 80°C for 24 hours.

  • Yield: 68%.

Substrate Scope and Limitations

Electron-withdrawing groups on the imidate (e.g., NO₂, CF₃) reduce yields due to slower C–H activation, while electron-donating groups (e.g., OMe, Me) enhance reactivity. Steric hindrance from the isopropyl group necessitates higher catalyst loading (5 mol%) for complete conversion.

One-Pot Copper-Mediated Synthesis

Coupling and Cyclization

Adapting methodologies from indazole oxalate synthesis, 2-haloacetophenones substituted with isopropyl and methyl groups react with methyl hydrazine in a CuO/K₂CO₃ system. The process combines amination and intramolecular dehydration-cyclization.

Industrial-Scale Protocol :

  • Charge 2-bromo-1-isopropyl-3-methylacetophenone (1.0 kg) into a reactor with methyl hydrazine (1.2 equiv).

  • Add CuO (10 mol%) and K₂CO₃ (2.0 equiv) in 1,2-dichloroethane.

  • Heat to 70–85°C for 9 hours.

  • Cool, filter, and recrystallize from isopropanol/water (5:1).

Yield : 81% (purity >98%).

Advantages Over Traditional Methods

  • Reduced Steps : Eliminates separate diazotization and cyclization units.

  • Scalability : Demonstrated at 10-kg scale with consistent yields.

Halogenation-Reduction-Cyclization Sequences

Nitration/Reduction Approach

A Chinese patent outlines nitration of 1-isopropyl-3-methylbenzene derivatives followed by partial reduction and cyclization:

  • Nitration : Treat substrate with HNO₃/H₂SO₄ at 0°C to install nitro groups.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Cyclization : Diazotization with NaNO₂/HCl and heat induces ring closure.

Yield : 65% over three steps.

Halogenation Alternatives

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Diazotization65–78%90–95%ModerateLow
Rh/Cu Catalysis68%85%LowHigh (Rh cost)
One-Pot Cu81%>98%HighModerate
Halogenation-Reduction65%88%ModerateLow

Key Observations :

  • The one-pot copper method offers the best balance of yield, purity, and scalability for industrial applications.

  • Rhodium catalysis, while elegant, is prohibitively expensive for large-scale synthesis .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-Isopropyl-3-methyl-1H-indazole?

  • Methodological Answer : The synthesis typically involves indazole core functionalization. Patent methods for analogous compounds (e.g., 1-benzyl-3-hydroxymethyl-1H-indazole) describe magnesium-mediated intermediates and alkylation steps. For example, substitution reactions using isopropyl halides or Grignard reagents under anhydrous conditions can introduce the isopropyl group. Temperature control (0–25°C) and solvent selection (e.g., THF or DMF) are critical for regioselectivity .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm regiochemistry and substituent positions. For instance, the methyl group at position 3 shows a singlet in ¹H NMR (~δ 2.5 ppm), while the isopropyl group exhibits a septet (δ 1.2–1.5 ppm). Mass spectrometry (EI or ESI) provides molecular ion peaks ([M+H]⁺) and fragmentation patterns for structural validation .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for removing unreacted precursors. Recrystallization from ethanol or acetonitrile can improve purity (>95%). Monitoring via Thin-Layer Chromatography (TLC) with UV detection ensures fraction collection accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Systematic optimization involves varying catalyst loadings (e.g., Pd for cross-coupling), solvent polarity, and reaction time. For example, increasing the equivalents of isopropylating agents (1.2–1.5 eq) in DMF at 60°C improved yields by 15–20% in related indazole syntheses. Kinetic studies (HPLC monitoring) help identify rate-limiting steps .

Q. What pharmacological assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : In vitro assays include enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based protocols. For receptor binding studies, Radioligand Displacement Assays (RDA) with tritiated ligands can quantify IC₅₀ values. In vivo models (e.g., rodent inflammation or CNS studies) require dose-response profiling and pharmacokinetic analysis (plasma half-life via LC-MS/MS) .

Q. How can density-functional theory (DFT) predict molecular interactions of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. These predict reactivity sites for electrophilic substitution or hydrogen bonding with biological targets. Solvent effects (PCM model) refine accuracy for in-silico drug design .

Q. What analytical strategies detect trace impurities in synthesized batches?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detectors identifies impurities at <0.1% levels. For volatile byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred. Method validation follows ICH guidelines, including linearity (R² > 0.99) and precision (%RSD < 2%) .

Q. How is regioselectivity controlled during indazole ring functionalization?

  • Methodological Answer : Regioselectivity depends on directing groups and reaction media. For example, using bulky bases (e.g., LDA) in THF directs alkylation to the less hindered nitrogen (N1 position). Computational modeling (DFT) of transition states aids in predicting substitution patterns .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported pharmacological data for indazole derivatives?

  • Methodological Answer : Conflicting results (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Meta-analysis of literature data with standardized controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence) can validate findings. Batch-to-batch compound purity must also be verified via HPLC .

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